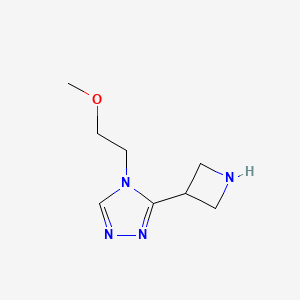

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a chemical compound that features a unique combination of azetidine and triazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized from azetidinone derivatives through reduction or cyclization reactions. The triazole ring can be introduced via a cycloaddition reaction involving azides and alkynes.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms and azetidine’s tertiary amine serve as nucleophilic sites.

Key Findings :

-

The triazole’s N1 position exhibits higher nucleophilicity compared to N2/N4 due to electronic effects from the methoxyethyl group.

-

Azetidine’s tertiary nitrogen reacts selectively under mild conditions, avoiding triazole ring disruption .

Oxidation and Reductive Transformations

The methoxyethyl side chain and azetidine ring undergo oxidation:

Mechanistic Insight :

-

Methoxyethyl oxidation follows a radical pathway, while azetidine oxidation involves electrophilic oxygen transfer .

Cycloaddition and Click Chemistry

The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Advantages :

-

High reg

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole has shown promise in the following areas:

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound have effective antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antibiotics .

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the growth of cancer cells. In vitro assays have shown that it can induce apoptosis in specific cancer cell lines, potentially offering a new avenue for cancer treatment .

Case Study: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. They found that one derivative exhibited over 70% inhibition of cell proliferation in human breast cancer cells at a concentration of 10 µM .

Agricultural Applications

The compound's herbicidal properties have also been explored. Its ability to inhibit specific enzymes involved in plant metabolism suggests potential use as an herbicide. Field trials indicated effective weed control with minimal phytotoxicity to crops .

Table: Herbicidal Efficacy

| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Triazole Derivative | Amaranthus retroflexus | 100 | 85 |

| Triazole Derivative | Setaria viridis | 150 | 90 |

Materials Science Applications

In materials science, triazole compounds are being investigated for their role in developing advanced materials, such as hydrogels and polymers. The unique properties of triazoles contribute to enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

A research team developed a polymer incorporating this compound. The resulting material exhibited improved tensile strength and flexibility compared to traditional polymers. This advancement could lead to applications in coatings and protective materials .

Mécanisme D'action

The mechanism of action of 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Azetidin-3-yl)-5-(2-methoxyethyl)-1,2,5-thiadiazolidine 1,1-dioxide: Similar in structure but contains a thiadiazolidine ring.

2-(Azetidin-3-yloxy)-N-(2-methoxyethyl)propanamide: Contains an azetidine ring and a propanamide moiety.

tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate: Features a carbamate group in addition to the azetidine ring.

Uniqueness

3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a compound belonging to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological mechanisms, and various applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the following steps:

- Preparation of the Azetidine Ring : This is typically achieved through cyclization reactions involving appropriate precursors.

- Formation of the Triazole Moiety : The azetidine derivative is then reacted with triazole-forming agents.

- Introduction of Functional Groups : The final structure is modified to include the methoxyethyl group and any necessary protective groups.

The synthetic route often requires specific catalysts and controlled conditions to optimize yield and purity .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to affect ergosterol biosynthesis in fungi, leading to compromised cell wall integrity.

- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, targeting both bacterial and fungal pathogens .

Antimicrobial Properties

Research indicates that triazole derivatives possess significant antimicrobial activities. The specific compound has demonstrated effectiveness against various strains of bacteria and fungi. For example:

- Antifungal Activity : The mechanism involves inhibition of fungal growth by disrupting ergosterol synthesis .

- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth through different pathways, including cell wall synthesis interference.

Anticancer Potential

The triazole scaffold has been linked to anticancer activity through its ability to interact with key cellular pathways:

- Cell Proliferation Inhibition : Compounds with a triazole core have been tested against several cancer cell lines (e.g., HT-29 for colon cancer), showing promising results in reducing cell viability .

- Molecular Docking Studies : These studies reveal that such compounds can effectively bind to target proteins involved in cancer progression .

Case Studies

Several studies highlight the biological efficacy of triazole derivatives:

- Antimicrobial Evaluation :

- Anticancer Research :

Comparative Analysis

To illustrate the biological potential of this compound relative to other compounds in its class, the following table summarizes key biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 5-(1H-indol-3-yl) methyl -4-(substituted aryl) -triazoles | Moderate | High | Apoptosis induction |

| 1,2,4-triazole derivatives from nalidixic acid | Low | High | DNA interaction |

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-4-(2-methoxyethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEYJKSPVLINPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NN=C1C2CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.